2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-18-11-6-5-9(8-12(11)19-2)13-16-10-4-3-7-15-14(10)17-13/h3-8H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUBQAJZGLYDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with suitable precursors under specific conditions. One method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide to form an intermediate, which is then cyclized to produce the desired imidazo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Applications
The imidazo[4,5-b]pyridine scaffold has been widely studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study synthesized several derivatives of imidazo[4,5-b]pyridine and evaluated their effects on human cancer cell lines. Notably, compounds with specific substitutions showed enhanced activity:
- Compound 10 : IC50 = 0.4 μM against SW620 (colorectal carcinoma).
- Compound 14 : IC50 = 0.7 μM against SW620.
These compounds demonstrated selectivity towards cancer cells while showing minimal antibacterial activity, indicating their potential as targeted cancer therapies .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 10 | SW620 | 0.4 |
| 14 | SW620 | 0.7 |
| 8 | HeLa | 1.8 |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives. A specific study evaluated the COX-1 and COX-2 inhibitory activity of these compounds.
Case Study: COX Inhibition
Among the tested compounds, one derivative exhibited selective inhibition:
- Compound 3f : IC50 for COX-2 = 9.2 μmol/L; for COX-1 = 21.8 μmol/L.
This selectivity is critical for developing anti-inflammatory drugs that minimize side effects associated with non-selective COX inhibitors .
| Compound | COX-1 IC50 (μmol/L) | COX-2 IC50 (μmol/L) |
|---|---|---|
| 3f | 21.8 | 9.2 |
Antiviral Activity
The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been explored, particularly against respiratory viruses.
Case Study: Antiviral Activity Against RSV
In vitro studies showed that certain derivatives exhibited weak antiviral activity against respiratory syncytial virus (RSV):
- Compound 7 : EC50 = 21 μM against RSV.
- Compound 17 : EC50 = 79 μM against RSV.
While these values indicate moderate antiviral activity, they suggest a promising avenue for further research into antiviral therapies based on this scaffold .
| Compound | Virus | EC50 (μM) |
|---|---|---|
| 7 | RSV | 21 |
| 17 | RSV | 79 |
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Substituted Imidazo[4,5-b]pyridines with Cardiovascular Activity
- AR-L 115 BS (Sulmazole): Structure: 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine. Activity: Exhibits potent positive inotropic effects, increasing force of contraction by 100% in isolated rat atria (EC₅₀ ~3–1000 µmol/L). In cats, it elevates dp/dtmax by 141–216% at 0.1–10 mg/kg . Comparison: Unlike 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine, AR-L 115 BS’s methylsulfinyl group enhances cardiovascular activity but introduces higher toxicity (LD₅₀: 10–30 mg/kg in mice) .
- AR-L 57 BS: Structure: 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine. Activity: Similar inotropic effects but weaker than AR-L 115 BS. Blood pressure effects are minimal compared to AR-L 100 BS, which elevates blood pressure by >50% .
Imidazo[4,5-b]pyridines with Antimicrobial and Antitubercular Activity
- 6-(4-Nitrophenoxy)-2-substituted-1H-imidazo[4,5-b]pyridine Derivatives: Structure: Nitrophenoxy group at the 6-position. Activity: Displays antitubercular activity by binding to the DprE1 enzyme (IC₅₀: 0.5–2.5 µM) via interaction with the Cys387 residue . Comparison: The nitro group enhances antitubercular specificity but reduces solubility compared to methoxy-substituted analogs .
2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine :
Imidazo[4,5-b]pyridines Targeting Metalloenzymes
- MetAPi-13: Structure: 2-(Pyridin-2-yl)-1H-imidazo[4,5-b]pyridine. Activity: Inhibits methionine aminopeptidases (MetAPs) in M. tuberculosis by coordinating active-site metal ions. Lacks the 3,4-dimethoxyphenyl group, reducing NPP1 affinity but enhancing metalloenzyme selectivity .
Purine-Based Analogues with NPP1 Inhibition
- Purine-Thioacetamide Derivatives :
Structural and Pharmacological Data Table
Key Research Findings and Implications
Substituent-Driven Selectivity :
- The 3,4-dimethoxyphenyl group optimizes NPP1 inhibition but is dispensable for metalloenzyme targeting (e.g., MetAPi-13) .
- Nitro groups enhance antitubercular activity but reduce solubility, limiting bioavailability .
Toxicity vs. Efficacy :
- AR-L 115 BS’s methylsulfinyl group improves cardiovascular efficacy but increases toxicity, whereas this compound shows lower systemic toxicity .
Assay Dependency :
- NPP1 inhibitors like this compound exhibit substrate-dependent potency, underscoring the need for natural substrate validation .
Biological Activity
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[4,5-b]pyridine core substituted with a 3,4-dimethoxyphenyl group. Its unique structure suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its interactions with dopamine receptors and potential anticancer properties.
Dopamine Receptor Interaction
Recent studies have highlighted the compound's selective agonist activity at the D3 dopamine receptor (D3R). Specifically, it has been reported to promote β-arrestin translocation and G protein activation without significant activity at the D2 receptor. This selectivity is crucial for developing treatments for neuropsychiatric disorders.
- Table 1: D3R Agonist Activity of this compound
| Compound | EC50 (nM) | Emax (% Control) | D2R Activity |
|---|---|---|---|
| This compound | 710 ± 150 | 102 ± 4.2 | Inactive |
This data suggests that the compound has a potent agonistic effect on D3R while being inactive at D2R, which may limit side effects associated with non-selective dopamine receptor activation .
Anticancer Activity
In vitro studies have demonstrated that derivatives of imidazo[4,5-b]pyridine structures exhibit anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal cancer) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 20 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells .
The mechanisms underlying the biological activity of this compound involve:
- Dopamine Receptor Modulation : Its selective action on D3R may provide therapeutic benefits in treating conditions like schizophrenia and Parkinson's disease.
- Antitumor Effects : The compound's ability to induce apoptosis in cancer cells may be linked to its structural characteristics that enhance binding affinity to cellular targets involved in cell survival pathways.
Case Studies
Several studies have explored the therapeutic potential of this compound:
Q & A
Q. What are the limitations of current SAR models for imidazo[4,5-b]pyridines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
